3-Chloroisoquinolin-4-OL

Catalog No.
S868175
CAS No.
101774-33-8
M.F
C9H6ClNO
M. Wt
179.603
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroisoquinolin-4-OL

CAS Number

101774-33-8

Product Name

3-Chloroisoquinolin-4-OL

IUPAC Name

3-chloroisoquinolin-4-ol

Molecular Formula

C9H6ClNO

Molecular Weight

179.603

InChI

InChI=1S/C9H6ClNO/c10-9-8(12)7-4-2-1-3-6(7)5-11-9/h1-5,12H

InChI Key

HLMAYSDUIAOBQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC(=C2O)Cl

Potential Therapeutic Agent:

-Chloroisoquinolin-4-ol (3-Cl-4-OH IQ) is being investigated for its potential therapeutic applications in various areas. Studies suggest it may possess:

  • Antimicrobial activity: Research indicates 3-Cl-4-OH IQ exhibits activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. Source: A study published in " Arzneimittelforschung" found 3-Cl-4-OH IQ to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE): )
  • Anticancer properties: Studies suggest 3-Cl-4-OH IQ may possess anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines. Source: A study published in "Bioorganic & Medicinal Chemistry" reported that 3-Cl-4-OH IQ induced apoptosis in human breast cancer cells:
  • Neuroprotective potential: Research suggests 3-Cl-4-OH IQ may offer neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. Source: A study published in "Neuroscience Letters" reported that 3-Cl-4-OH IQ protected dopaminergic neurons in a Parkinson's disease model:

Importance in Medicinal Chemistry:

-Chloroisoquinolin-4-ol serves as a valuable scaffold in medicinal chemistry for drug discovery due to:

  • Structural similarity to natural products: Its structure resembles various naturally occurring bioactive alkaloids, offering a starting point for designing new drugs.
  • Versatile synthetic modifications: The presence of the chlorine and hydroxyl groups allows for various chemical modifications, enabling the creation of diverse analogs with potentially improved properties.

3-Chloroisoquinolin-4-OL is a chemical compound classified as an isoquinoline derivative, notable for its unique structural features and potential applications in various scientific fields. Its molecular formula is C9H6ClNOC_9H_6ClNO, with a molecular weight of approximately 179.61 g/mol. The compound possesses a chlorine atom at the third position of the isoquinoline ring and a hydroxyl group at the fourth position, which contributes to its reactivity and biological activity. This compound has gained attention for its potential therapeutic properties, particularly in medicinal chemistry and organic synthesis.

, showcasing its versatility:

  • Oxidation: The compound can be oxidized to yield various quinoline derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions, converting it into different isoquinoline derivatives using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, utilizing reagents such as sodium methoxide or potassium tert-butoxide.

These reactions allow for the modification of the compound's structure, leading to a range of derivatives with potentially enhanced properties.

Research indicates that 3-Chloroisoquinolin-4-OL exhibits significant biological activity. Notably, it has been studied for its antimicrobial and anticancer properties. The compound's ability to inhibit specific enzymes involved in cell proliferation suggests potential applications in cancer therapy. Additionally, its interactions with various biological targets may contribute to its efficacy against microbial infections.

The synthesis of 3-Chloroisoquinolin-4-OL typically involves chlorination processes. A common method includes:

  • Chlorination of Isoquinolin-4-OL: This process often employs thionyl chloride as the chlorinating agent under reflux conditions in an inert atmosphere to prevent side reactions.
  • Purification: After synthesis, the product is usually purified through crystallization or distillation techniques to ensure high purity and yield.

In industrial settings, continuous flow reactors may be utilized for large-scale production, optimizing reaction conditions and enhancing efficiency.

3-Chloroisoquinolin-4-OL finds diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex organic molecules with potential therapeutic effects.
  • Biological Research: The compound is investigated for its biological activities, including antimicrobial and anticancer effects.
  • Industrial Use: It is also employed in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Studies on 3-Chloroisoquinolin-4-OL have focused on its interaction with various molecular targets. The mechanism of action typically involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction is crucial for understanding the compound's biological effects and therapeutic potential.

Several compounds share structural similarities with 3-Chloroisoquinolin-4-OL. Below are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Chloroisoquinolin-7-OLChlorine at position 3 and hydroxyl at position 7Different biological activity profile
7-ChloroquinolineChlorine at position 7 on a quinoline ringDistinct reactivity compared to isoquinolines
IsoquinolineLacks chlorine substitutionBaseline structure for comparison
3-Bromoisoquinolin-4-OLBromine instead of chlorinePotentially different reactivity and applications

3-Chloroisoquinolin-4-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties compared to these similar compounds.

3-Chloroisoquinolin-4-OL (CAS: 101774-33-8) is a heterocyclic aromatic compound with the molecular formula $$ \text{C}9\text{H}6\text{ClNO} $$ and a molecular weight of 179.6 g/mol. Its systematic IUPAC name is 3-chloro-4-hydroxyisoquinoline, reflecting the chlorine substituent at position 3 and the hydroxyl group at position 4 of the isoquinoline backbone. The structural uniqueness arises from the fused benzene and pyridine rings, with functional groups influencing both reactivity and intermolecular interactions.

Key identifiers include:

  • SMILES: Oc1cnc(Cl)c2ccccc12
  • InChIKey: JEVLGPVFFYUBRI-UHFFFAOYSA-N
  • Melting Point: 168.5–169.5 °C (decomposition)
  • Density: 1.412 g/cm³

The compound’s planar structure enables π-π stacking, while the hydroxyl and chlorine groups facilitate hydrogen bonding and electrophilic substitution, respectively.

Historical Development in Heterocyclic Chemistry

Isoquinoline derivatives have been pivotal in organic synthesis since the 19th century, with 3-Chloroisoquinolin-4-OL emerging as a key intermediate in modern pharmaceutical research. Early isoquinoline syntheses, such as the Pomeranz–Fritsch reaction, laid the groundwork for functionalized variants. The introduction of chloro and hydroxyl groups gained prominence in the mid-20th century, driven by the need for bioactive molecules. For instance, the Bischler–Napieralski reaction enabled cyclization of β-phenylethylamine derivatives, facilitating access to substituted isoquinolines.

Recent advances, such as transition-metal-catalyzed cross-couplings (e.g., Buchwald–Hartwig amination in ), have streamlined the synthesis of halogenated isoquinolines. These methods highlight the compound’s role in constructing complex architectures for drug discovery.

The synthesis of 3-Chloroisoquinolin-4-OL represents a significant challenge in heterocyclic chemistry due to the specific positioning of both chlorine and hydroxyl substituents on the isoquinoline ring system. This compound requires sophisticated synthetic approaches that can selectively introduce these functional groups while maintaining the integrity of the aromatic heterocyclic framework. Contemporary synthetic methodologies have evolved to address these challenges through classical organic synthesis approaches, modern catalytic strategies, and innovative synthetic techniques.

Classical Organic Synthesis Approaches

Classical organic synthesis approaches for 3-Chloroisoquinolin-4-OL synthesis rely on well-established methodologies that have been refined over decades of heterocyclic chemistry research. These approaches typically involve multi-step synthetic sequences that build the isoquinoline core structure followed by selective functionalization to introduce the required chlorine and hydroxyl substituents.

Vilsmeier-Haack Reaction Pathways

The Vilsmeier-Haack reaction represents one of the most versatile and widely employed methodologies for the synthesis of chlorinated isoquinoline derivatives. This reaction system utilizes a combination of dimethyl formamide and phosphorus oxychloride to generate a highly reactive electrophilic species capable of both formylation and chlorination reactions [10]. The mechanism involves the formation of an iminium chloride intermediate that can undergo electrophilic aromatic substitution reactions with electron-rich aromatic systems [11].

For the synthesis of 3-Chloroisoquinolin-4-OL precursors, the Vilsmeier-Haack reaction typically begins with suitably substituted acetanilide derivatives. The reaction proceeds through a cyclization mechanism where phosphorus oxychloride is added to the substrate in dimethyl formamide at temperatures between 0-5 degrees Celsius, followed by heating to 90 degrees Celsius [11]. This process results in the formation of 2-chloro-3-formylquinoline derivatives with yields ranging from 60-80 percent under optimized conditions [9] [14].

The regioselectivity of the Vilsmeier-Haack reaction is particularly important for achieving the desired substitution pattern. Research has demonstrated that acetanilides bearing electron-donating groups at the meta-position facilitate the cyclization process and improve overall yields [11]. The reaction conditions can be optimized by varying the molar proportion of phosphorus oxychloride from 3 to 15 moles at temperatures ranging between 80-90 degrees Celsius [11].

SubstrateReaction TimeTemperatureYield (%)Product
N-arylacetamide (meta-CH₃)4 hours90°C752-chloro-3-formylquinoline
N-arylacetamide (meta-OCH₃)4 hours90°C802-chloro-3-formylquinoline
N-arylacetamide (para-Cl)6 hours90°C652-chloro-3-formylquinoline
N-arylacetamide (ortho-CH₃)8 hours90°C702-chloro-3-formylquinoline

The transformation of these intermediates to 3-Chloroisoquinolin-4-OL requires additional synthetic steps including nucleophilic substitution reactions and selective reduction processes [11]. The formyl group introduced during the Vilsmeier-Haack reaction can be further transformed into various functional groups including cyano groups and alkoxycarbonyl groups through treatment with potassium carbonate and alcohols [11].

Rhodium-Catalyzed [4+2]-Annulation Strategies

Rhodium-catalyzed annulation strategies have emerged as powerful tools for the construction of isoquinoline frameworks through direct carbon-hydrogen bond activation and subsequent cyclization reactions. These methodologies offer distinct advantages in terms of atom economy and synthetic efficiency compared to traditional approaches [15] [18].

The rhodium-catalyzed synthesis of isoquinolines typically employs rhodium(III) catalysts in combination with suitable coupling partners to achieve annulative cyclization reactions. Primary benzylamine derivatives serve as effective starting materials for these transformations, reacting with alpha-diazo ketones under rhodium catalysis to produce isoquinoline derivatives in moderate to good yields [15]. The reaction mechanism involves initial coordination of the rhodium catalyst to the benzylamine substrate, followed by carbene insertion and subsequent cyclization to form the heterocyclic ring system [15].

The scope of rhodium-catalyzed annulation reactions extends to various substrate combinations, including the reaction of aryl aldimines with internal alkynes. This process affords 3,4-disubstituted isoquinolines in good yield and high regioselectivity through an oxidative coupling mechanism [18]. The reaction proceeds through the formation of rhodium(III) species that undergo reductive elimination to form the carbon-nitrogen bond [18].

Recent developments in rhodium-catalyzed synthesis have demonstrated the utility of vinyl selenones as acetylene surrogates for annulative coupling reactions. This approach provides access to 3,4-nonsubstituted isoquinolines under mild conditions, with the selenium fragment being recoverable and recyclable [20]. The method offers significant advantages for the synthesis of substituted isoquinoline derivatives that can be further functionalized to introduce hydroxyl and chlorine substituents.

Catalyst SystemSubstrateCoupling PartnerYield (%)Selectivity
[Cp*RhCl₂]₂Benzylamineα-Diazo ketone68-85High C(3)/C(4)
[Cp*RhCl₂]₂Aryl aldimineInternal alkyne70-90High regio
Rh(III)/vinylene carbonateImineAlkynoate64-83Excellent
Rh(III)/oxidantAmidineDiazo compound45-75Good

The rhodium-catalyzed approaches can be further optimized through the use of specific additives and reaction conditions. For example, the use of copper(II) acetate as an oxidant and pivalic acid as an additive has been shown to improve yields in certain rhodium-catalyzed cyclization reactions [36]. The reaction conditions typically involve heating at temperatures between 60-120 degrees Celsius in suitable solvents such as dimethylformamide or toluene [17] [19].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times while often improving yields and selectivity. For the synthesis of 3-Chloroisoquinolin-4-OL and related isoquinoline derivatives, microwave irradiation offers significant advantages over conventional heating methods [21] [22].

The application of microwave technology to isoquinoline synthesis typically involves palladium-catalyzed sequential coupling-imination-annulation reactions. These reactions can be carried out using ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate under microwave irradiation [21]. The process affords substituted isoquinolines in moderate to excellent yields up to 86 percent [21].

Microwave-assisted protocols have been particularly effective for metal-free radical cyclization reactions. These reactions involve vinyl isocyanides coupling with alkyl radicals through direct catalytic functionalization of alpha carbon-hydrogen bonds of alcohols [22]. The methodology demonstrates broad substrate scope and excellent functional group tolerance while being highly atom-economical and efficient [22].

The optimization of microwave-assisted synthesis requires careful consideration of several parameters including power settings, temperature control, and reaction time. Research has shown that microwave irradiation at 850 watts for 4 minutes can achieve quantitative yields in certain heterocyclic synthesis reactions [27]. The selective heating provided by microwave irradiation enhances reaction rates and often allows for milder reaction conditions compared to conventional heating methods [27].

Reaction TypeMW PowerTemperatureTimeYield (%)
Pd-catalyzed annulation150W120°C2h75-86
Radical cyclization200W100°C1h70-85
Metal-free cyclization300W80°C30min65-90
Heterocycle formation850WVarious4min>95

The benefits of microwave-assisted synthesis extend beyond simple rate acceleration. Studies have demonstrated that microwave irradiation can lead to improved regioselectivity and reduced formation of side products [28]. This is particularly important for the synthesis of specifically substituted isoquinoline derivatives where precise control over substitution patterns is essential.

Microwave-assisted synthesis protocols have also been successfully applied to gram-scale preparations, demonstrating the scalability of these methodologies [21]. The combination of microwave irradiation with automated synthesis equipment allows for efficient library generation and rapid optimization of reaction conditions.

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques offer unique advantages for the preparation of 3-Chloroisoquinolin-4-OL and related heterocyclic compounds through immobilization of starting materials or intermediates on polymer supports. These methodologies enable efficient purification, facilitate automation, and allow for the generation of compound libraries [30] [33].

The development of solid-phase routes toward isoquinoline derivatives typically involves the use of polymer-supported starting materials that undergo sequential transformations while remaining attached to the solid support. Peptide aldehydes generated from N-Boc 1,3-oxazines serve as effective precursors for intramolecular N-acyliminium Pictet-Spengler reactions [30]. These reactions proceed through acidic reaction conditions to form cyclic hydroxylactam intermediates that equilibrate with the corresponding N-acyliminium ions [30].

The solid-phase approach provides strict control over stereoselectivity, with reactions typically producing single stereoisomers in the crude products [30]. The method accommodates a range of mono-, di-, and trisubstituted phenylalanines with diverse electron-donating and electron-withdrawing substituents [30]. This flexibility makes solid-phase synthesis particularly attractive for combinatorial library generation.

Optimization of solid-phase reaction conditions requires careful consideration of resin matrix properties, solvent selection, reaction time, and temperature. Research has demonstrated that dimethyl sulfoxide is often the most efficient reaction solvent despite causing poor swelling of certain starting materials [43]. Reaction times of 18 hours at room temperature typically provide optimal yields, while extended heating tends to depress yields due to product cleavage [43].

Resin TypeSolventTemperatureTimeYield (%)
Polystyrene-DVBDMSO25°C18h75-85
Polystyrene-PEGDMSO25°C18h60-70
Wang resinDMF25°C12h70-80
Rink amide resinDCM25°C16h65-75

The traceless solid-phase synthesis strategy has been successfully applied to the preparation of novel isoxazolinoisoquinoline heterocycles through solid-phase Reissert formation followed by Suzuki coupling and subsequent cyclization reactions [31]. This approach demonstrates the versatility of solid-phase methods for accessing complex heterocyclic scaffolds.

Recent advances in solid-phase synthesis have focused on the development of amide-ketone condensation sequences followed by N-acyliminium Pictet-Spengler cyclization [44]. These methodologies proceed through intramolecular ketone-amide condensation reactions under acidic conditions to form cyclic N-acyliminium intermediates that undergo subsequent cyclization with tethered nucleophiles [44].

The automation of solid-phase synthesis has enabled the preparation of libraries containing over 10,000 discrete heterocyclic compounds [33]. This capability is particularly valuable for medicinal chemistry applications where structure-activity relationships need to be rapidly explored across diverse chemical space.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-Chloroisoquinolin-4-OL, revealing detailed insights into its molecular framework and electronic environment.

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectra of 3-Chloroisoquinolin-4-OL exhibit characteristic signals that confirm the compound's structural identity [1] [2]. The aromatic region displays multiple signals between 7.0 and 8.5 parts per million, corresponding to the benzenoid ring protons and the heterocyclic nitrogen-containing ring system [3]. The hydroxyl proton position varies significantly depending on the solvent system and tautomeric equilibrium, appearing as a broad signal that can range from 10.0 to 13.0 parts per million [4] [5].

In chloroform-d solvent, the compound predominantly exists in the enol tautomeric form, showing the hydroxyl proton involved in intramolecular hydrogen bonding [4]. The aromatic protons display coupling patterns consistent with the substituted isoquinoline framework, with distinct chemical shifts reflecting the electronic influence of both the chlorine substituent and the hydroxyl group [1] [2].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of 3-Chloroisoquinolin-4-OL [1] [2] [3]. The aromatic carbon signals appear in the typical range of 120-160 parts per million, with the carbon bearing the chlorine substituent and the carbon bearing the hydroxyl group showing characteristic downfield shifts due to the electronegative substituents [1] [2]. The nitrogen-bearing carbon exhibits distinct chemical shift values reflecting its position within the heterocyclic system [3].

The carbon-13 spectrum provides evidence for the tautomeric behavior of the compound, with different carbon chemical shifts observed depending on the predominant tautomeric form present in solution [4] [5]. In polar solvents, the lactam form shows distinct carbonyl carbon signals, while in non-polar solvents, the lactim form predominates with different carbon chemical shift patterns [6] [7].

Infrared Spectroscopy

Infrared spectroscopy of 3-Chloroisoquinolin-4-OL reveals characteristic vibrational frequencies that confirm the presence of functional groups and provide insight into the molecular structure [8] [9]. The hydroxyl group exhibits a broad stretching vibration between 3200 and 3600 wavenumbers, with the exact position depending on the extent of hydrogen bonding [8] [9].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the region between 1400 and 1600 wavenumbers, characteristic of the quinoline chromophore [8] [9]. The carbon-chlorine stretching vibration provides additional confirmation of the halogen substituent, typically appearing around 700-800 wavenumbers [8].

Tautomeric equilibrium affects the infrared spectrum significantly, with the lactam form showing distinct carbonyl stretching frequencies around 1650-1700 wavenumbers, while the lactim form exhibits different vibrational patterns consistent with the enol structure [4] [10].

Mass Spectrometry

Mass spectrometric analysis of 3-Chloroisoquinolin-4-OL provides molecular weight confirmation and fragmentation pattern information [11] [12]. The molecular ion peak appears at mass-to-charge ratio 179, corresponding to the protonated molecular ion [M+H]+ at mass-to-charge ratio 180 [11].

Fragmentation patterns reveal characteristic losses consistent with the isoquinoline structure. Common fragmentation pathways include loss of hydrogen cyanide (mass loss of 27 atomic mass units) and loss of carbon monoxide (mass loss of 28 atomic mass units), which are typical for quinoline and isoquinoline derivatives [12] [13]. The chlorine isotope pattern provides additional confirmation of the halogen substituent, showing the characteristic 3:1 intensity ratio for chlorine-35 and chlorine-37 isotopes [13].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C₉H₆ClNO, with mass accuracy typically within 5 parts per million of the theoretical mass [14] [15].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 3-Chloroisoquinolin-4-OL and related compounds provides definitive structural information regarding bond lengths, bond angles, and molecular geometry [16] [17] [18]. While specific crystallographic data for 3-Chloroisoquinolin-4-OL are limited in the literature, related isoquinoline derivatives have been extensively characterized.

Crystal Structure Parameters

Isoquinoline derivatives typically crystallize in various space groups, with triclinic and monoclinic systems being common [19] [20]. The molecular geometry reveals the planar nature of the fused ring system, with the chlorine substituent and hydroxyl group positioned to minimize steric interactions [16] [17].

Bond length analysis shows the aromatic character of the ring system, with carbon-carbon bond lengths ranging from 1.34 to 1.44 Angstroms, typical for aromatic systems [16] [17]. The carbon-nitrogen bond lengths in the heterocyclic ring are consistent with sp² hybridization and aromatic character [19] [20].

Intermolecular Interactions

Crystal packing analysis reveals the importance of hydrogen bonding interactions in determining the solid-state structure [16] [17] [20]. The hydroxyl group participates in intermolecular hydrogen bonding, creating extended networks that stabilize the crystal structure [19] [20]. These interactions significantly influence the physical properties and tautomeric preferences in the solid state [21] [22].

Thermal Analysis

Crystallographic studies often include thermal analysis data, revealing the thermal stability and phase transitions of the compound [18] [19]. While specific thermal data for 3-Chloroisoquinolin-4-OL are not available in the literature, related compounds show melting points ranging from 220 to 280 degrees Celsius, indicating good thermal stability [23] [24] [25].

Tautomeric Behavior Analysis

The tautomeric behavior of 3-Chloroisoquinolin-4-OL represents a fundamental aspect of its structural chemistry, involving equilibrium between different structural forms that interconvert through proton transfer reactions [6] [7] [5].

Lactim-Lactam Equilibrium

3-Chloroisoquinolin-4-OL exhibits complex tautomeric equilibrium between lactim (hydroxy) and lactam (keto) forms, similar to other 3-hydroxyisoquinoline derivatives [6] [7]. In non-polar solvents such as diethyl ether and chloroform, the lactim form predominates due to stabilization through intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom [6] [7].

Conversely, in polar protic solvents such as water and alcohols, the lactam form becomes favored due to enhanced solvation and intermolecular hydrogen bonding with solvent molecules [6] [7]. This solvent-dependent tautomeric equilibrium significantly affects the spectroscopic properties and chemical reactivity of the compound [5] [26].

Electronic Effects on Tautomerism

The chlorine substituent at the 3-position influences the tautomeric equilibrium through both electronic and steric effects [5] [26]. The electron-withdrawing nature of chlorine stabilizes the lactam form by reducing electron density on the nitrogen atom, making protonation more favorable [5]. This electronic effect is manifested in the nuclear magnetic resonance spectra, where different tautomeric ratios are observed compared to unsubstituted isoquinolin-4-ol [6] [7].

Kinetic and Thermodynamic Factors

The rate of tautomeric interconversion depends on the solvent system and temperature [4] [5]. In polar solvents, the exchange rate is typically faster due to the involvement of solvent molecules in the proton transfer process [5] [26]. Nuclear magnetic resonance spectroscopy reveals that the tautomeric exchange is slow on the nuclear magnetic resonance timescale, allowing observation of separate signals for different tautomeric forms [5] [26].

Computational studies on related systems suggest that the energy barrier for tautomeric interconversion is typically 10-20 kilocalories per mole, indicating that both forms can coexist at room temperature under appropriate conditions [27] [28]. The relative stability of tautomeric forms is influenced by factors including aromaticity, hydrogen bonding, and solvation effects [10] [28].

Analytical Implications

The tautomeric behavior has significant implications for analytical characterization and chemical reactivity [4] [5]. Different tautomeric forms exhibit distinct spectroscopic signatures, requiring careful consideration of solvent effects when interpreting analytical data [5] [26]. The hydroxyl form typically shows characteristic infrared absorption around 3200-3600 wavenumbers, while the keto form exhibits carbonyl stretching around 1650-1700 wavenumbers [4] [10].

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3-Chloroisoquinolin-4-ol

Dates

Last modified: 08-15-2023

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